2-Amino-2-ethyl-3-methylbutanenitrile
Overview
Description
2-Amino-2-ethyl-3-methylbutanenitrile (AEMBN) is an organic compound with a unique structure and properties. It is a colorless liquid with a boiling point of 77.3 °C and a melting point of -21.3 °C. AEMBN is a versatile molecule that has been used in a variety of scientific research applications, including organic synthesis, biochemical research, and drug development.
Scientific Research Applications
α-Alkylation of β-aminobutanoates
Research by Seebach and Estermann (1987) on the α-alkylation of β-aminobutanoates presents methods by which enantiomerically pure 3-aminobutanoic acid derivatives can be prepared. This study is relevant for understanding how similar compounds like 2-Amino-2-ethyl-3-methylbutanenitrile might be used in the synthesis of enantiomerically pure derivatives, which are significant in pharmaceuticals and agrochemicals (Seebach & Estermann, 1987).
Biosynthesis in Apples
The work of Rowan et al. (1996) on the biosynthesis of 2-methylbutanoate esters in apples, utilizing deuterium-labeled substrates, highlights the role of similar compounds in understanding fruit aroma biosynthesis. This research could suggest potential applications of 2-Amino-2-ethyl-3-methylbutanenitrile in food science, particularly in flavor and aroma studies (Rowan et al., 1996).
Neurofibrillary Tangles and Beta-Amyloid Plaques Imaging
The study on localization of neurofibrillary tangles and beta-amyloid plaques in the brains of living patients with Alzheimer disease by Shoghi-Jadid et al. (2002) uses a compound with a similar structure for PET imaging. This highlights a potential application of 2-Amino-2-ethyl-3-methylbutanenitrile in the development of diagnostic agents for neurodegenerative diseases (Shoghi-Jadid et al., 2002).
Ruthenium-Catalyzed Synthesis
Research by Saito et al. (2011) on the ruthenium-catalyzed synthesis of 2-amino-1,3-diene derivatives suggests applications in organic synthesis, where compounds like 2-Amino-2-ethyl-3-methylbutanenitrile could serve as intermediates in the preparation of complex organic molecules (Saito et al., 2011).
Anaerobic Isobutanol Production
The engineered production of isobutanol by Bastian et al. (2011) showcases the use of metabolic engineering to produce biofuels. The study demonstrates the transformation of glucose to isobutanol through a modified amino acid pathway. This indicates potential industrial biotechnology applications of similar compounds for biofuel production (Bastian et al., 2011).
properties
IUPAC Name |
2-amino-2-ethyl-3-methylbutanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2/c1-4-7(9,5-8)6(2)3/h6H,4,9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOAWGWIRTJDOPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C#N)(C(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-2-ethyl-3-methylbutanenitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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